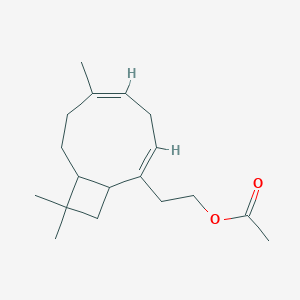

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate

Description

2-(6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl)ethyl acetate is a bicyclic monoterpenoid derivative characterized by a bicyclo[7.2.0]undecane core substituted with methyl groups at positions 6, 10, and 10, and an ethyl acetate moiety at position 2. This compound is structurally related to sesquiterpenes and diterpenes but distinct due to its unique substitution pattern and ester functional group. Its bicyclic framework contributes to rigidity and influences physicochemical properties such as volatility, solubility, and biological activity.

Properties

CAS No. |

72987-56-5 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate |

InChI |

InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7- |

InChI Key |

WXTWOJBDAKYXLP-GWMOXCNNSA-N |

Isomeric SMILES |

C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C |

Canonical SMILES |

CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

Introduction of the trimethyl groups: Methylation reactions are employed to introduce the three methyl groups at specific positions on the bicyclic core.

Attachment of the ethyl acetate group: This final step involves esterification, where an ethyl acetate group is attached to the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Various substituents can replace the acetate group or other functional groups on the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds for Comparison:

β-Caryophyllene [(1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene]

2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene (C57 in )

Eugenol Acetate [Phenol, 2-methoxy-4-propenyl-, acetate]

Key Structural Differences:

- Methyl substitution patterns differ: β-caryophyllene has methyl groups at C4, C11, and C11, whereas the target compound and C57 have substitutions at C6 and C10. These variations influence steric hindrance and molecular interactions .

Physicochemical Properties

- Volatility : The ethyl acetate group likely reduces volatility compared to β-caryophyllene (a common volatile sesquiterpene in essential oils) .

- Solubility: The ester group may improve solubility in ethanol or aqueous solutions relative to hydrocarbon analogs.

- Stability : The conjugated diene system (2,5-diene) in the target compound could increase susceptibility to oxidation compared to β-caryophyllene’s isolated double bond .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-(6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl)ethyl acetate?

- Methodological Answer : Synthesis typically involves esterification of the parent bicyclic alcohol with acetic anhydride under catalytic acid conditions. Characterization relies on GC-MS for purity assessment and NMR (¹H, ¹³C, DEPT) for structural confirmation. For stereochemical elucidation, NOESY or X-ray crystallography may be required. Data validation should align with protocols from authoritative databases like NIST Chemistry WebBook to ensure reproducibility .

Q. How are the physical-chemical properties (e.g., log P, vapor pressure) of this compound determined experimentally?

- Methodological Answer : Log P (octanol-water partition coefficient) can be measured via shake-flask or HPLC methods with calibrated reference standards. Vapor pressure is determined using transpiration or gas saturation techniques. Computational tools like COSMOtherm or DFT calculations supplement experimental data but require validation against empirical results from peer-reviewed studies .

Advanced Research Questions

Q. What experimental designs are recommended to study the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Follow tiered approaches as outlined in Project INCHEMBIOL :

- Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301F tests).

- Phase 2 (Field) : Monitor abiotic/biotic partitioning using LC-HRMS in sediment-water systems. Include isotopic labeling (e.g., ¹⁴C) to track transformation products.

- Data Integration : Use fugacity models to predict multi-compartment distribution.

Q. How can contradictory data on its stability under oxidative conditions be resolved?

- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., radical initiators vs. ambient O₂). Standardize protocols:

- Employ controlled radical sources (e.g., AIBN) in inert atmospheres.

- Quantify degradation products via tandem MS/MS with collision energy optimization.

- Cross-validate findings using EPR spectroscopy to detect radical intermediates. Replicate studies across independent labs to confirm reproducibility .

Q. What methodologies assess its ecological impacts at population and ecosystem levels?

- Methodological Answer : Adopt a tiered ecotoxicological framework :

- Acute/Chronic Toxicity : Conduct Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests.

- Population Modeling : Use matrix models to project long-term effects on keystone species.

- Ecosystem Mesocosms : Simulate real-world exposure in controlled aquatic-terrestrial systems, measuring biodiversity shifts via metabarcoding.

Q. How to investigate its metabolic pathways in mammalian systems?

- Methodological Answer : Combine in vitro (hepatocyte microsomes + NADPH) and in vivo (rodent) studies:

- Use stable isotopes (e.g., ¹³C-acetate moiety) to trace metabolites.

- Identify phase I/II metabolites via UPLC-QTOF-MS with molecular networking.

- Confirm enzymatic pathways using CYP450 isoform-specific inhibitors .

Q. What computational strategies predict its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Optimize force fields for bicyclic terpenoid structures.

- Validate predictions with SPR (surface plasmon resonance) binding assays.

- Cross-reference with structural analogs in PubChem to refine affinity estimates .

Q. How to design stability studies for this compound under varying storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines with modifications:

- Test thermal stability (40°C/75% RH), photostability (ICH Q1B), and hydrolytic resistance (pH 1–13).

- Analyze degradation kinetics via Arrhenius plots to extrapolate shelf-life.

- Use DOE (design of experiments) to identify critical variables (e.g., oxygen sensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.